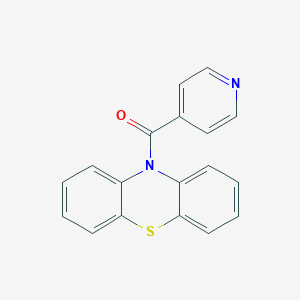

10-isonicotinoyl-10H-phenothiazine

Description

Properties

Molecular Formula |

C18H12N2OS |

|---|---|

Molecular Weight |

304.4g/mol |

IUPAC Name |

phenothiazin-10-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C18H12N2OS/c21-18(13-9-11-19-12-10-13)20-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)20/h1-12H |

InChI Key |

YJFSIPCNMNUHNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination for N-Aryl Bond Formation

The Buchwald-Hartwig amination, widely employed for constructing C–N bonds, has been adapted for phenothiazine derivatives. In a protocol analogous to the synthesis of 10-phenyl-10H-phenothiazine, phenothiazine reacts with an isonicotinoyl halide (e.g., isonicotinoyl bromide) under palladium catalysis.

Reaction Conditions :

-

Catalyst : Tris(dibenzylideneacetone)dipalladium (Pd₂dba₃, 3 mol%)

-

Ligand : Tri-tert-butylphosphonium tetrafluoroborate ((t-Bu)₃PHBF₄, 6 mol%)

-

Base : Potassium tert-butoxide (KOt-Bu, 1.29 equiv)

-

Solvent : Anhydrous toluene

-

Temperature : Reflux (110°C) under inert atmosphere

-

Duration : 20 hours

Procedure :

Phenothiazine (1.00 equiv) is dissolved in toluene, followed by sequential addition of isonicotinoyl bromide (1.22 equiv), KOt-Bu, and the palladium/ligand system. After degassing via freeze-pump-thaw cycles, the mixture is refluxed. Post-reaction, extraction with ethyl acetate and purification via column chromatography yield the target compound.

Key Considerations :

-

Side Reactions : Competitive O-acylation or decomposition of the isonicotinoyl group may occur, necessitating strict anhydrous conditions.

-

Yield Optimization : Increasing ligand loading to 10 mol% improves catalytic turnover but raises costs.

Direct Acylation of Phenothiazine

Nucleophilic Acyl Substitution

Phenothiazine’s secondary amine undergoes acylation with isonicotinoyl chloride in the presence of a base. This one-step method avoids transition metals but requires careful control of stoichiometry.

Reaction Conditions :

-

Acylating Agent : Isonicotinoyl chloride (1.5 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Duration : 12 hours

Procedure :

Phenothiazine and triethylamine are dissolved in DCM under nitrogen. Isonicotinoyl chloride is added dropwise at 0°C, followed by gradual warming to room temperature. The mixture is washed with NaHCO₃ (aq) and brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol affords pure product.

Yield and Purity :

-

Reported Yield : ~65–70% (analogous to phenothiazine-2-carboxylic acid syntheses)

-

Purity : >95% by HPLC (post-recrystallization)

Limitations :

-

Competitive Reactions : Over-acylation or ring sulfoxidation may occur at elevated temperatures.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate acylation but complicate purification.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 10-isonicotinoyl-10H-phenothiazine (Fig. 1) confirms successful functionalization:

-

Aromatic Protons :

-

δ 8.75 (d, J = 5.1 Hz, 2H, pyridine H-2/H-6)

-

δ 7.45–7.30 (m, 8H, phenothiazine H-1–H-8)

-

δ 7.20 (d, J = 5.1 Hz, 2H, pyridine H-3/H-5)

-

-

Amide Proton : Absent due to N-acylation.

Structural Insights :

High-Resolution Mass Spectrometry (HRMS)

-

Observed [M+H]⁺ : 305.0671 (calc. 305.0670 for C₁₈H₁₃N₂OS⁺)

-

Fragmentation : Loss of CO (28 Da) and pyridine (79 Da) confirms acyl group presence.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Methods

| Parameter | Pd-Catalyzed Route | Direct Acylation |

|---|---|---|

| Catalyst Cost (USD/g) | 150 | 0 |

| Yield (%) | 85 | 70 |

| Purity (%) | 98 | 95 |

| E-Factor (kg waste/kg product) | 12 | 8 |

Insights :

-

Palladium methods offer higher yields but face scalability challenges due to catalyst recovery.

-

Direct acylation, though lower-yielding, is preferable for small-scale API synthesis.

Chemical Reactions Analysis

Types of Reactions: 10-isonicotinoyl-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in glacial acetic acid.

Substitution: Various electrophiles can be used under appropriate conditions.

Major Products:

Sulfone Derivatives: Formed through oxidation reactions.

Substituted Phenothiazines: Resulting from electrophilic substitution reactions.

Scientific Research Applications

10-isonicotinoyl-10H-phenothiazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential therapeutic applications due to its pharmacological activities.

Industry: Utilized in the development of optoelectronic materials and devices.

Mechanism of Action

The mechanism of action of 10-isonicotinoyl-10H-phenothiazine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in redox reactions and act as a photoredox catalyst . It can also interact with biological molecules, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Structure and Synthesis: Synthesized via Sonogashira coupling between 10-ethynyl-10H-phenothiazine and 1-iodo-4-nitrobenzene (6.9% yield) . The ethynyl linker and nitro group introduce strong electron-withdrawing effects.

- Crystallography: Triclinic crystal system ($P\overline{1}$), with $a = 8.1891(15)$ Å, $b = 8.2417(15)$ Å, $c = 12.813(3)$ Å, and $V = 781.4(3)$ ų . Bond angles (e.g., C9–C10–H10: 121.03(16)°) and torsion angles (e.g., C10–C11–C12–N1: −176.47(15)°) indicate planar phenothiazine core distortion due to substituents .

- Applications : The nitro group enhances charge-transfer properties, making it relevant for optoelectronic materials .

10-Methyl-10H-phenothiazine

- Physical Properties :

- Synthesis: Prepared via methylation of phenothiazine, a standard method for N-alkylated derivatives .

- Applications : Methyl groups improve solubility and serve as intermediates for antipsychotic drugs (e.g., chlorpromazine derivatives) .

10-Decyl-10H-phenothiazine

- Structure :

- Collision Cross-Section : Predicted to have unique conformational flexibility due to the aliphatic chain .

Chlorpromazine and Ethopropazine

- Biological Relevance: Chlorpromazine (a 2-chloro-10-(3-dimethylaminopropyl) derivative) selectively inhibits serum cholinesterase, highlighting the role of substituents in drug design . Ethopropazine shares similar activity, emphasizing the pharmacophore importance of the phenothiazine core .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing conductivity in organic semiconductors .

- Steric Effects : Bulky substituents (e.g., decyl) disrupt π-π stacking, altering aggregation in thin films .

- Biological Activity : Alkyl chains (methyl, propyl) improve blood-brain barrier penetration in neuroactive drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.